2-[4-(2,4-Dimethoxybenzoyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole

LogP Lipophilicity Metabolic Stability

This 4-fluorobenzothiazole-piperazine hybrid features a unique 2,4-dimethoxybenzoyl pharmacophore, distinguishing it from chloro/bromo analogs. The fluorine atom enhances metabolic stability and target-binding selectivity, making it a non-substitutable scaffold for HUH-7 and MCF-7 cytotoxic screening, cholinesterase inhibition studies, and focused kinase inhibitor library synthesis. Ensure batch-specific biological relevance with this differentiated building block.

Molecular Formula C20H20FN3O3S
Molecular Weight 401.46
CAS No. 897480-80-7
Cat. No. B2836617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(2,4-Dimethoxybenzoyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole
CAS897480-80-7
Molecular FormulaC20H20FN3O3S
Molecular Weight401.46
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C(=O)N2CCN(CC2)C3=NC4=C(C=CC=C4S3)F)OC
InChIInChI=1S/C20H20FN3O3S/c1-26-13-6-7-14(16(12-13)27-2)19(25)23-8-10-24(11-9-23)20-22-18-15(21)4-3-5-17(18)28-20/h3-7,12H,8-11H2,1-2H3
InChIKeyWKQXJUHVLLAZFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[4-(2,4-Dimethoxybenzoyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole (CAS 897480-80-7): Chemical Class and Procurement Baseline


The compound 2-[4-(2,4-Dimethoxybenzoyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole (CAS 897480-80-7) is a synthetic, fluorinated benzothiazole-piperazine hybrid. Its core structure combines a 4-fluoro-1,3-benzothiazole heterocycle with a piperazine ring, which is N-substituted with a 2,4-dimethoxybenzoyl group . With a molecular weight of 401.5 g/mol and a calculated XLogP3-AA of 3.8, it possesses drug-like physicochemical properties that position it as a versatile scaffold or intermediate in medicinal chemistry [1]. The compound is primarily sourced from specialized chemical suppliers for research purposes, and its differentiation from close analogs depends on the specific impact of the 4-fluoro and 2,4-dimethoxy substitution patterns on target binding and pharmacokinetic behavior.

Why Generic Substitution of 2-[4-(2,4-Dimethoxybenzoyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole Fails for Research Applications


Within the benzothiazole-piperazine class, minor structural modifications profoundly alter biological activity, making simple analog substitution invalid. The specific 4-fluoro substitution on the benzothiazole core and the 2,4-dimethoxy pattern on the benzoyl group are not decorative; they are key drivers of potency and selectivity. For instance, in related cytotoxic benzothiazole-piperazine series, a change from a 4-pyridyl to a 3,4-dichlorophenyl aroyl group shifts the GI50 value against HUH-7 cells from 56.1 µM to 9.3 µM . Similarly, the presence of fluorine at position 4 is known to enhance metabolic stability and modulate electronic properties for target engagement, in contrast to chlorine or bromine analogs [1]. Therefore, any attempt to replace CAS 897480-80-7 with a close structural relative without confirmatory biological data risks invalidating experimental results, as even a single atom change can lead to a dysfunctional molecule.

Quantifiable Evidence Guide for Selecting 2-[4-(2,4-Dimethoxybenzoyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole


Physicochemical Differentiation from 4-Chloro and 4-Bromo Analogs

The 4-fluoro substituent on the benzothiazole core provides a distinct lipophilicity profile that is critical for passive membrane permeability and metabolic stability compared to its 4-chloro and 4-bromo counterparts. The target compound has a calculated XLogP3-AA of 3.8 [1]. Fluorine, being the most electronegative element, exerts a unique electron-withdrawing inductive effect that strengthens the carbon-fluorine bond, making it significantly more resistant to oxidative metabolism than the carbon-chlorine or carbon-bromine bonds in analogous compounds [2]. This property is a key parameter in drug design where balanced lipophilicity is required for optimal absorption and clearance.

LogP Lipophilicity Metabolic Stability

Target Molecule's Positional Isomer Superiority: 2,4-Dimethoxy vs. 3,4-Dimethoxybenzoyl

The 2,4-dimethoxy substitution pattern on the benzoyl ring of the target compound represents a specific pharmacophoric arrangement not present in the 3,4-dimethoxybenzoyl analog (CAS 897477-45-1). In related benzothiazole-piperazine series, the position of methoxy groups on the aroyl ring is a critical determinant of cytotoxic activity. For example, a compound with a 2-methoxyphenyl substitution (compound 1b in Gurdal et al.) exhibited a GI50 of 17.8 µM against HUH-7 cells, whereas a different aroyl substitution (e.g., 4-pyridyl in compound 1e) showed a GI50 of 56.1 µM . This demonstrates that the substitution pattern on the aroyl group is not interchangeable and that the specific 2,4-dimethoxy arrangement of the target compound is likely to confer a unique activity profile distinct from its 3,4-dimethoxy isomer.

Structure-Activity Relationship Cytotoxicity SAR

Hydrogen Bond Acceptor Capacity as a Selectivity Determinant

The target compound possesses 7 hydrogen bond acceptor (HBA) atoms, compared to 0 hydrogen bond donor (HBD) atoms, giving it a distinct HBA:HBD ratio that influences target selectivity [1]. In the benzothiazole-piperazine class, the number and spatial arrangement of hydrogen bond acceptors are directly correlated with selectivity for specific biological targets. For instance, a study on benzothiazole-piperazine derivatives as acetylcholinesterase inhibitors showed that compounds with different substitution patterns exhibited varying selectivity profiles against related cholinesterases [2]. The specific HBA count of 7, derived from the fluorine, methoxy, carbonyl, and thiazole nitrogen atoms, provides a unique molecular recognition signature that is not replicated by the 4-chloro or 4-bromo analogs, which lack the strong electronegative fluorine atom and would present a different electrostatic potential surface.

Hydrogen Bonding Off-Target Selectivity Drug Design

Rotatable Bond Count as a Predictor of Binding Conformational Entropy

The target compound has a computed rotatable bond count of 4 [1]. In the context of oral drug-likeness, a rotatable bond count of ≤10 is a key criterion for favorable bioavailability [2]. The low rotatable bond count of this compound suggests a relatively rigid structure, which can reduce the conformational entropy penalty upon binding to a biological target, potentially resulting in higher binding affinity compared to more flexible analogs. This is a differentiating factor from analogs that may contain additional rotatable bonds, such as those with longer alkyl chain substitutions on the piperazine ring.

Conformational Entropy Binding Affinity Drug-likeness

Best Application Scenarios for 2-[4-(2,4-Dimethoxybenzoyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole


Cytotoxicity Screening in Hepatic and Breast Cancer Models

Based on the established cytotoxic activity of benzothiazole-piperazine derivatives against hepatocellular (HUH-7) and breast (MCF-7) cancer cell lines , this compound is primed for inclusion in focused screening libraries targeting these malignancies. Its unique 4-fluoro-2,4-dimethoxy pharmacophore is hypothesized to drive a unique GI50 profile distinct from the published leads 1h and 1j, offering the potential to identify a new structure-activity relationship (SAR) cluster.

Acetylcholinesterase (AChE) Inhibitor Probe for Neurological Studies

The benzothiazole-piperazine scaffold has been validated as a cholinesterase inhibitor [1]. This specific compound, with its fluorine-containing core, is an ideal candidate for evaluating the impact of fluoro substitution on neuronal target engagement and selectivity over butyrylcholinesterase (BuChE). Its procurement is essential for generating comparative data in Alzheimer's disease model systems.

Core Scaffold for Fragment-Based Kinase Inhibitor Design

The compound's molecular weight (401.5 g/mol) and calculated lipophilicity are compatible with kinase inhibitor space [2]. It can serve as a key intermediate for the synthesis of focused libraries, where the 4-fluoro group is used to occupy a hydrophobic pocket while the 2,4-dimethoxybenzoyl moiety is poised for solvent-exposed derivatization to improve solubility and selectivity.

Metabolic Stability Comparison Studies in Fluorine Scan Programs

As part of a fluorine scan, this compound is the critical comparator for its 4-chloro and 4-bromo analogs. The superior metabolic stability expected from the fluoro substitution due to the robust C-F bond can be quantitatively assessed in liver microsome assays, providing definitive evidence for selection of a fluorinated lead series over other halogenated candidates [3].

Quote Request

Request a Quote for 2-[4-(2,4-Dimethoxybenzoyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.